1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-13(10(2)17)18-14-15-12(8-16(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVDHGCRFTUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Vilsmeier-Haack reaction, where the formylation of 6-aryl imidazo[2,1-b]thiazoles is performed using a reagent prepared by adding phosphorus oxychloride to a solution of dimethylformamide in chloroform at low temperatures . Another method involves the use of ionic liquids to promote a one-pot synthesis of thiazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted imidazo[2,1-b][1,3]thiazoles .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one have shown promising results in inhibiting cancer cell proliferation. A study reported that derivatives exhibited IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma cell lines, indicating significant antiproliferative activity .
Antimicrobial Properties
Another area of research involves the antimicrobial properties of imidazo[2,1-b][1,3]thiazole compounds. Preliminary studies indicate that these compounds may possess activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Emerging research has also pointed towards neuroprotective effects associated with imidazo[2,1-b][1,3]thiazole derivatives. These compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of various imidazo[2,1-b][1,3]thiazole derivatives for their anticancer properties. The study found that certain derivatives exhibited strong inhibition of pancreatic cancer cell lines through apoptosis induction and cell cycle arrest . The findings support further exploration into the structure-activity relationship to optimize efficacy.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of several imidazo[2,1-b][1,3]thiazole derivatives against common pathogens. The results indicated that some compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents in infectious diseases .
Mechanism of Action
The mechanism of action of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately cell death . Molecular docking studies have revealed that this compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
- 1-(3-Methylbenzo[4,5]imidazo[2,1-b]thiazol-2-yl)ethan-1-one : This analogue replaces the phenyl group at position 6 with a fused benzene ring, enhancing aromatic stacking interactions. It exhibits increased lipophilicity (logP ≈ 3.2 vs. 2.8 for the parent compound) .
- 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one : Incorporates a cyclopentane ring fused to the thiazole, reducing planarity and altering binding affinity in enzyme assays .
- 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride : Replaces the acetyl group with an amine, enabling hydrogen-bonding interactions in biological systems .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP* |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₂N₂OS | 256.32 | 3-Me, 6-Ph, 2-Acetyl | 2.8 |
| 1-(3-Methylbenzo[4,5]imidazo-thiazol-2-yl) | C₁₃H₁₀N₂OS | 242.29 | 3-Me, Fused benzene | 3.2 |
| Cyclopenta[d]thiazole analogue | C₈H₉NOS | 167.23 | Cyclopentane fusion | 1.9 |
*Calculated using ChemAxon software.
Ring System Modifications
- Imidazo[2,1-b][1,3,4]thiadiazole Derivatives : Replacement of the thiazole ring with a thiadiazole increases polarity and improves solubility (e.g., compound 12a in exhibits aqueous solubility >10 mg/mL vs. <1 mg/mL for the target compound).
- N,3-Diphenybenzo[d]imidazo[2,1-b]thiazoles : Addition of a benzimidazole moiety enhances π-π stacking in DNA intercalation studies .
Table 2: Antiproliferative Activity (IC₅₀, μM)
Key findings:
Biological Activity
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one is a compound belonging to the imidazo-thiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the imidazo-thiazole class exhibit significant biological activities, particularly in oncology. The following sections detail specific activities and findings related to 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one.
Studies have shown that imidazo-thiazole derivatives exhibit potent anticancer activity through various mechanisms:
- Inhibition of Kinases : Compounds have been identified that inhibit FLT3 kinase, which is crucial in the proliferation of acute myeloid leukemia (AML) cells. For instance, derivatives with similar structures to 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one demonstrated IC50 values in the nanomolar range against FLT3-dependent cell lines .
Case Studies
A notable study synthesized a series of derivatives based on the imidazo-thiazole scaffold. Among these, certain compounds showed remarkable antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : Human cervical cancer (HeLa), and FLT3-dependent AML (MV4-11).
- Results : Compounds exhibited IC50 values ranging from 0.002 µM to over 10 µM depending on the structure and substitution patterns .
Structure-Activity Relationship (SAR)
The SAR analysis highlights how modifications to the core structure influence biological activity:
- Substituent Effects : Methyl groups at specific positions on the phenyl ring enhance cytotoxicity. For instance, compounds with electron-donating groups showed increased activity against cancer cells .
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| A | Methyl | 0.002 | MV4-11 |
| B | None | >10 | HeLa |
| C | Ethoxy | 0.86 | Various |
Additional Biological Activities
Beyond anticancer properties, imidazo-thiazole compounds have shown potential in other areas:
Antimicrobial Activity
Some derivatives have demonstrated effectiveness against bacterial strains, indicating a broader spectrum of biological activity .
Anticonvulsant Activity
Recent studies suggest potential anticonvulsant properties for certain thiazole derivatives, expanding their therapeutic applications .
Q & A
Q. What are the most efficient synthetic routes for preparing 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one, and what reaction conditions optimize yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton's reagent (P₂O₅ in methanesulfonic acid) at 80°C. This method achieves yields of 90–96% by promoting intramolecular cyclization of intermediates derived from aldehydes and benzo[d]thiazol-2-amine. Key steps include:
- Catalyst optimization : Eaton's reagent outperforms alternatives like PTSA or FeCl₃ (no product with methane sulfonic acid) .
- Purification : Thin-layer chromatography (TLC) on silica gel with UV detection ensures purity.
- Yield enhancement : Solvent-free conditions reduce side reactions and improve selectivity .
Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?
Methodological Answer:
- Spectroscopy : Use - and -NMR to confirm the acetyl group (δ ~2.5 ppm for CH₃ and ~200 ppm for ketone C=O) and imidazothiazole core. IR spectroscopy verifies carbonyl stretching (~1700 cm) .
- Crystallography : Refine X-ray diffraction data using SHELX software (e.g., SHELXL for small-molecule structures). Define puckering parameters for non-planar rings via Cremer-Pople coordinates to resolve structural ambiguities .
- Melting point analysis : Electrothermal apparatus (e.g., 9200 series) ensures consistency with literature values .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to resolve contradictions in yield data for imidazothiazole derivatives?
Methodological Answer:
- Variable screening : Test catalysts (Eaton’s reagent vs. AlCl₃), solvents (EtOH vs. solvent-free), and temperatures (RT vs. 80°C). For example, Eaton’s reagent at 80°C under solvent-free conditions maximizes yield (90%) compared to AlCl₃ in CS₂ (32%) .
- Statistical design : Apply response surface methodology (RSM) to model interactions between variables.
- Mechanistic insights : Use density functional theory (DFT) to study electrophilic cyclization pathways and identify rate-limiting steps .
Q. What strategies are recommended for analyzing biological activity, given structural similarities to known bioactive imidazothiazoles?
Methodological Answer:
- Target selection : Prioritize assays based on structural analogs (e.g., antitumor activity of triazolo-pyrimidine derivatives ).
- In vitro screening : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) and antimicrobial activity via MIC assays.
- Binding studies : Perform molecular docking with proteins like tubulin or kinases to predict interactions. Validate with SPR or ITC for affinity measurements .
Q. How can crystallographic data discrepancies (e.g., bond lengths/angles) be resolved for this compound?
Methodological Answer:
- Software tools : Refine structures using SHELXL, which handles high-resolution or twinned data. Compare results with alternative programs (e.g., OLEX2) for cross-validation .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify non-planar ring distortions, ensuring consistency with DFT-optimized geometries .
- Data deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for Eaton’s reagent reactions to prevent hydrolysis.
- Data transparency : Publish NMR spectra, HPLC chromatograms, and crystallographic parameters in supplementary materials.
- Ethical compliance : Adhere to safety protocols for handling corrosive reagents (e.g., methanesulfonic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
